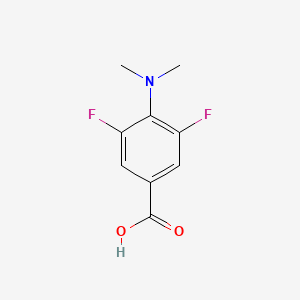

4-(Dimethylamino)-3,5-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(dimethylamino)-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(2)8-6(10)3-5(9(13)14)4-7(8)11/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXTZPBDHBIRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)-3,5-difluorobenzoic acid

Introduction: The Strategic Value of Fluorinated Anthranilic Acid Derivatives

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of a valuable, fluorinated building block: 4-(Dimethylamino)-3,5-difluorobenzoic acid. This molecule integrates the influential ortho-difluoro substitution pattern with a dimethylamino group and a carboxylic acid moiety, making it a precursor of significant interest for the development of novel pharmaceuticals and functional materials. The strategic placement of these functional groups offers multiple avenues for further chemical modification, enabling the exploration of diverse chemical spaces.

This document is intended for researchers, medicinal chemists, and process development scientists. It will detail a robust synthetic pathway, provide insights into the rationale behind the chosen methodologies, and outline a comprehensive characterization strategy to ensure the identity and purity of the target compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the commercially available 4-amino-3,5-difluorobenzonitrile. This strategy involves the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by the exhaustive methylation of the primary amine.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Precursor - 4-Amino-3,5-difluorobenzoic acid

The initial step involves the hydrolysis of 4-amino-3,5-difluorobenzonitrile to 4-amino-3,5-difluorobenzoic acid. This transformation is typically achieved under basic conditions, followed by acidification to precipitate the product.

Reaction Mechanism: Base-Catalyzed Nitrile Hydrolysis

The hydrolysis of the nitrile group proceeds via a two-stage nucleophilic addition-elimination mechanism. Initially, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy-iminyl intermediate. Tautomerization and subsequent proton transfers lead to the formation of an amide intermediate. Under the reaction conditions, this amide undergoes further hydrolysis to the corresponding carboxylate, which is then protonated during the acidic workup to yield the carboxylic acid.

Experimental Protocol: Hydrolysis of 4-amino-3,5-difluorobenzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3,5-difluorobenzonitrile (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (approximately 5-10 volumes).

-

Reaction Execution: Heat the mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup and Isolation: After cooling the reaction mixture to room temperature, carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will cause the product to precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 4-amino-3,5-difluorobenzoic acid as a solid. The product can be further purified by recrystallization if necessary.[2]

Part 2: N,N-Dimethylation via the Eschweiler-Clarke Reaction

The second and final step is the exhaustive methylation of the primary amino group of 4-amino-3,5-difluorobenzoic acid to the corresponding N,N-dimethylamino derivative. The Eschweiler-Clarke reaction is the method of choice for this transformation as it is a robust and high-yielding procedure that avoids the formation of quaternary ammonium salts.[3]

Reaction Mechanism: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process. The reaction begins with the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This is followed by a hydride transfer from formic acid, which acts as the reducing agent, to the iminium ion, yielding the monomethylated amine and carbon dioxide. This process is repeated to afford the dimethylated product. The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[3]

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Influence of Fluoro Substituents: The presence of two electron-withdrawing fluorine atoms ortho to the amino group decreases its nucleophilicity. This may necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction time) compared to the methylation of aniline. However, the Eschweiler-Clarke reaction is generally effective for a wide range of anilines.

Experimental Protocol: Synthesis of this compound

Note: As no specific literature protocol for this exact transformation is readily available, the following is a generalized procedure based on the principles of the Eschweiler-Clarke reaction and may require optimization.

-

Reaction Setup: To a round-bottom flask, add 4-amino-3,5-difluorobenzoic acid (1 equivalent), formic acid (excess, e.g., 5-10 equivalents), and an aqueous solution of formaldehyde (excess, e.g., 3-5 equivalents of a 37% solution).

-

Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction should be monitored by TLC or LC-MS to track the conversion of the starting material to the desired product.

-

Workup and Isolation: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The product may precipitate upon neutralization.

-

Purification: If a precipitate forms, it can be collected by vacuum filtration, washed with water, and dried. If the product remains in solution, the aqueous layer can be extracted with an organic solvent such as ethyl acetate. The combined organic extracts should be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of the target compound.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six protons of the dimethylamino group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon environments in the molecule. The number of signals will be consistent with the symmetry of the molecule.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, confirming the equivalence of the two fluorine atoms.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.5-7.8 | s | Ar-H |

| ~3.0 | s | N(CH ₃)₂ | |

| >10 | br s | COOH | |

| ¹³C | ~165-170 | s | C OOH |

| ~150-155 | t | C -F | |

| ~135-140 | s | C -N | |

| ~110-115 | t | C -H | |

| ~105-110 | s | C -COOH | |

| ~40 | s | N(C H₃)₂ | |

| ¹⁹F | ~ -120 to -140 | s | Ar-F |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₉H₉F₂NO₂

-

Molecular Weight: 201.17 g/mol

-

HRMS (ESI): Calculated for [M+H]⁺: 202.0674, Found: [Value to be determined experimentally]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid |

| ~1700 | C=O stretch of the carboxylic acid |

| ~1600, ~1500 | C=C stretching of the aromatic ring |

| ~1200-1300 | C-N stretching |

| ~1100-1200 | C-F stretching |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values to further confirm the purity and identity of the compound.

Theoretical Elemental Composition:

-

Carbon (C): 53.73%

-

Hydrogen (H): 4.51%

-

Nitrogen (N): 6.96%

Safety Considerations

-

4-amino-3,5-difluorobenzonitrile and 4-amino-3,5-difluorobenzoic acid: These compounds should be handled with care, avoiding inhalation, ingestion, and skin contact.

-

Sodium hydroxide and Hydrochloric acid: These are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formic acid and Formaldehyde: Formic acid is corrosive, and formaldehyde is a known carcinogen and sensitizer. Both should be handled in a well-ventilated fume hood with appropriate PPE.

-

General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

This technical guide outlines a robust and reliable pathway for the synthesis of this compound, a valuable building block for research and development in the pharmaceutical and materials science sectors. The described two-step synthesis, involving a nitrile hydrolysis followed by an Eschweiler-Clarke reaction, is a practical approach for obtaining this target molecule. The comprehensive characterization plan detailed herein will ensure the structural integrity and purity of the final product, providing a solid foundation for its use in subsequent applications.

References

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.

- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.

- Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89.

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

- Pine, S. H., & Sanchez, B. L. (1971). Formic acid-formaldehyde methylation of amines. The Journal of Organic Chemistry, 36(6), 829-832.

- Appiah, C., Owczarczak, A., Trzybiński, D., Chwojnowska, E., & Woźniak, K. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)-3,5-difluorobenzoic acid

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds represents a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated benzoic acids, in particular, have emerged as valuable building blocks in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of the physicochemical properties of a specific fluorinated benzoic acid derivative, 4-(Dimethylamino)-3,5-difluorobenzoic acid, a compound of interest for researchers and professionals in drug development. Understanding these fundamental properties is paramount for its effective application in the synthesis and development of next-generation pharmaceuticals.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design and development. These parameters govern a molecule's behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Structural and General Information

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 244134-21-2 | [1] |

| Molecular Formula | C₉H₉F₂NO₂ | [1] |

| Molecular Weight | 201.17 g/mol | [1] |

| Appearance | Solid (predicted) | - |

Predicted Physicochemical Data

| Property | Predicted Value | Source(s) |

| Boiling Point | 289.6 ± 40.0 °C | [1] |

| Density | 1.355 ± 0.06 g/cm³ | [1] |

| pKa | 4.23 ± 0.10 | [1] |

It is crucial for researchers to experimentally verify these predicted values as part of their development workflow.

Experimental Protocols for Property Determination

To ensure scientific integrity and reproducibility, the determination of physicochemical properties must adhere to standardized and validated protocols. The following sections detail robust methodologies for characterizing key attributes of this compound.

Determination of Aqueous Solubility

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. A common and reliable method for its determination is the shake-flask method.

Experimental Workflow for Solubility Determination

Caption: Workflow for the determination of aqueous solubility using the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant and filter it through a chemically inert, non-adsorptive filter (e.g., a 0.45 µm PTFE syringe filter) to remove all solid particles.

-

Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values, which in turn affects its absorption, distribution, and target engagement. Potentiometric titration is a highly accurate method for pKa determination.

Experimental Workflow for pKa Determination

Caption: Workflow for the determination of pKa by potentiometric titration.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent. If the compound has low aqueous solubility, a co-solvent such as methanol or ethanol may be used.

-

Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Procedure: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the corresponding volume of titrant added.

-

Data Analysis: Plot the pH values as a function of the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve. The volume of titrant at the half-equivalence point is half the volume required to reach the equivalence point.

-

pKa Determination: The pKa is equal to the pH of the solution at the half-equivalence point.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, the following are the expected spectroscopic features based on its chemical structure. Experimental verification is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the two equivalent aromatic protons, and a singlet for the six equivalent protons of the dimethylamino group. The proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the different carbon atoms in the molecule. The carbon atoms directly bonded to fluorine would exhibit characteristic splitting patterns due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (201.17 g/mol ). The fragmentation pattern would provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp absorption for the C=O stretch of the carboxylic acid, and absorptions corresponding to the C-F and C-N bonds.

Conclusion: A Foundation for Future Research

This guide provides a comprehensive overview of the key physicochemical properties of this compound and outlines robust experimental protocols for their determination. While some of the presented data are based on predictive models, they offer a solid starting point for researchers. The strategic placement of the dimethylamino and difluoro substituents on the benzoic acid core makes this a compound of significant interest for the development of novel therapeutic agents. A thorough experimental characterization of its physicochemical properties is a critical first step in unlocking its full potential in drug discovery and development.

References

-

ChemUniverse. This compound [Q09405]. [Link]

-

PubChem. Benzoic acid, 4-(dimethylamino)-3,5-difluoro-, methyl ester. [Link]

Sources

An In-depth Technical Guide to 4-(Dimethylamino)-3,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds represents a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—including its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity. It is within this context that 4-(Dimethylamino)-3,5-difluorobenzoic acid emerges as a compound of significant interest. Its structure, featuring a benzoic acid moiety flanked by two fluorine atoms and activated by a dimethylamino group, presents a versatile platform for the synthesis of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, analytical characterization, and potential applications, grounded in established chemical principles and data from closely related analogues.

Part 1: Core Identification and Chemical Properties

A precise understanding of a compound's identity and fundamental properties is paramount for its effective application in research and development. This section consolidates the key identifiers and physicochemical characteristics of this compound.

Chemical Identifiers

Clear and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 244134-21-2 | Chemical Abstracts Service |

| Molecular Formula | C₉H₉F₂NO₂ | N/A |

| Synonyms | Benzoic acid, 4-(dimethylamino)-3,5-difluoro- | N/A |

Physicochemical Properties

While experimentally determined data for this specific molecule is not extensively available in peer-reviewed literature, predictive models and data from analogous compounds provide valuable insights into its expected properties.

| Property | Predicted/Reported Value | Notes |

| Molecular Weight | 201.17 g/mol | N/A |

| Boiling Point | 289.6 ± 40.0 °C | Predicted value. |

| Density | 1.355 ± 0.06 g/cm³ | Predicted value. |

| pKa | 4.23 ± 0.10 | Predicted value. |

| Appearance | Expected to be a solid at room temperature. | Based on related benzoic acid derivatives. |

Part 2: Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would likely involve the methylation of a 4-amino-3,5-difluorobenzoic acid precursor. This precursor is accessible through multi-step synthesis starting from commercially available materials.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and would require experimental validation and optimization.

Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile from 4-Bromo-2,6-difluoroaniline

-

Rationale: The Rosenmund-von Braun reaction is a classic and effective method for the introduction of a nitrile group onto an aryl halide.

-

Procedure: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromo-2,6-difluoroaniline and copper(I) cyanide (3 equivalents) in dimethylformamide (DMF). Heat the mixture to reflux and maintain for 24 hours. After cooling to room temperature, quench the reaction by pouring into an aqueous solution of ammonium hydroxide. The resulting precipitate can be filtered and purified.

Step 2: Hydrolysis to 4-Amino-3,5-difluorobenzoic acid[1]

-

Rationale: Basic hydrolysis of the nitrile provides the corresponding carboxylic acid.

-

Procedure: Treat 4-amino-3,5-difluorobenzonitrile with an aqueous solution of sodium hydroxide (e.g., 1 M) and heat to reflux for 24 hours[1]. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product as its hydrochloride salt. The free base can be obtained by neutralization and extraction.

Step 3: Reductive Amination to this compound

-

Rationale: The Eschweiler-Clarke reaction is a well-established method for the N,N-dimethylation of primary amines using formaldehyde and formic acid.

-

Procedure: To a solution of 4-amino-3,5-difluorobenzoic acid in formic acid, add an aqueous solution of formaldehyde. Gently heat the mixture, which will result in the evolution of carbon dioxide. Upon completion of the reaction, cool the mixture and adjust the pH to precipitate the product.

Purification and Validation

-

Purification: The final product would likely be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

-

Validation: The purity of the synthesized compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods as detailed in the following section.

Part 3: Analytical Characterization

Thorough analytical characterization is non-negotiable for ensuring the identity, purity, and structural integrity of a chemical compound. This section outlines the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six protons of the dimethylamino group, and a broad singlet for the carboxylic acid proton. The chemical shift of the aromatic protons will be influenced by the electron-donating dimethylamino group and the electron-withdrawing fluorine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will be more complex, showing distinct signals for the quaternary carbons (including the carboxyl carbon and the carbons attached to the fluorine and amino groups) and the aromatic CH carbons. Carbon-fluorine coupling will result in splitting of the signals for the fluorinated carbons.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, confirming the symmetric nature of the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

-

A strong C=O stretch for the carboxylic acid (~1700 cm⁻¹).

-

C-N stretching vibrations for the dimethylamino group.

-

C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition (C₉H₉F₂NO₂). The fragmentation pattern would likely show the loss of the carboxylic acid group and other characteristic fragments.

Caption: Standard analytical workflow for the characterization of a synthesized compound.

Part 4: Applications and Future Directions

The structural motifs present in this compound suggest its potential utility in several areas of research, particularly in medicinal chemistry.

Role in Drug Discovery

Fluorinated benzoic acids are valuable building blocks in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability and binding affinity. The dimethylamino group can serve as a key pharmacophoric feature or as a synthetic handle for further elaboration. This compound could be a precursor for the synthesis of:

-

Enzyme Inhibitors: The benzoic acid moiety can mimic natural substrates and interact with active sites of enzymes.

-

Receptor Ligands: The aromatic scaffold can be functionalized to target specific G-protein coupled receptors (GPCRs) or other receptor families.

-

Bioactive Scaffolds: The overall structure can serve as a starting point for the development of libraries of compounds for high-throughput screening.

Materials Science Applications

The electronic properties of this molecule, influenced by the interplay of the electron-donating and electron-withdrawing groups, could make it a candidate for incorporation into:

-

Organic Dyes and Pigments: The chromophoric system may impart interesting photophysical properties.

-

Functional Polymers: It could be polymerized or incorporated into polymers to create materials with specific electronic or physical properties.

Part 5: Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic carboxylic acids and fluorinated compounds should be strictly followed.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, gloves, and a lab coat.

-

Toxicology: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

Conclusion

This compound represents a chemical entity with considerable potential, primarily as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While detailed experimental data for this specific compound remains to be published, this guide provides a robust framework for its identification, a plausible and scientifically grounded synthetic approach, and an outline of its expected analytical characteristics and potential applications. As research in the field of fluorinated organic compounds continues to expand, it is anticipated that the utility of such strategically functionalized molecules will become increasingly apparent, paving the way for new discoveries and innovations.

References

-

Appiah, C., Sobolewski, P., & Kaźmierczak, H. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1185–1191. [Link]

Sources

solubility of 4-(Dimethylamino)-3,5-difluorobenzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)-3,5-difluorobenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The solubility of this compound in various organic solvents is a critical parameter that influences its utility in a range of applications, from synthetic reaction optimization and purification to formulation for drug delivery. Understanding and predicting its solubility behavior is paramount for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the . It is designed to equip researchers with the foundational knowledge and experimental protocols necessary to conduct accurate and reproducible solubility assessments.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[1][2][3] For a solute to dissolve, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. The solubility of this compound is influenced by its molecular structure, including the presence of polar and nonpolar groups, and its ability to form hydrogen bonds.

The key structural features of this compound that dictate its solubility are:

-

Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group will strongly interact with polar, protic solvents.

-

Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a polar group that can act as a hydrogen bond acceptor.

-

Fluorine Atoms (-F): The two fluorine atoms are highly electronegative, creating strong dipole moments within the molecule and influencing its overall polarity.

Based on these features, the solubility of this compound in various organic solvents can be predicted as follows:

-

High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., alcohols) that can engage in hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Expected in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

-

Low Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) where the energy required to break the strong intermolecular forces within the solid compound is not sufficiently compensated by the weak van der Waals interactions with the solvent.

Caption: Predicted molecular interactions governing solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7][8] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is determined analytically.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-

Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure a saturated solution is formed.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[8]

-

Allow the mixture to equilibrate for a predetermined time, typically 24 to 48 hours, to ensure that the solution is fully saturated.[5][8]

-

-

Sample Preparation for Analysis:

-

Carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.

-

Allow the vials to stand for a short period to allow the solid to settle.

-

Withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

-

Data Calculation:

-

Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Caption: Experimental workflow for the shake-flask method.

Data Presentation and Analysis

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | DMSO | 7.2 | [Experimental Value] | [Calculated Value] |

| DMF | 6.4 | [Experimental Value] | [Calculated Value] | |

| Acetone | 5.1 | [Experimental Value] | [Calculated Value] | |

| Intermediate Polarity | Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] | |

| Nonpolar | Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |

Conclusion

References

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Aromatic Compound Solubility in Solvent/Water Mixtures. (1986). Journal of Environmental Engineering, 112(2). Retrieved from [Link]

-

Shake Flask Method Summary. BioAssay Systems. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2014). SciELO. Retrieved from [Link]

-

Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility of organic compounds (video). Khan Academy. Retrieved from [Link]

-

3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

-

How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. scielo.br [scielo.br]

Spectroscopic Characterization of 4-(Dimethylamino)-3,5-difluorobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Dimethylamino)-3,5-difluorobenzoic acid, a key intermediate in the development of advanced pharmaceutical agents and functional materials. The strategic incorporation of fluorine atoms and a dimethylamino group onto the benzoic acid scaffold imparts unique electronic and physiological properties, making a thorough understanding of its structural and spectroscopic features essential for researchers in medicinal chemistry and materials science. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the interpretation of the spectra and the underlying molecular characteristics.

Molecular Structure and Key Spectroscopic Features

This compound possesses a highly substituted aromatic ring, leading to distinct and informative spectroscopic signatures. The electron-donating dimethylamino group and the electron-withdrawing fluorine and carboxylic acid groups create a unique electronic environment that influences chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in mass spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the proton and carbon environments within the molecule. The following data is predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the aromatic protons and the dimethylamino protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | s | 2H | Ar-H |

| ~3.1 | s | 6H | N(CH₃)₂ |

| ~12.5 | br s | 1H | COOH |

Expert Interpretation: The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern and are therefore expected to appear as a singlet. The fluorine atoms ortho to these protons will likely cause some broadening of the signal. The six protons of the two methyl groups on the nitrogen atom are also equivalent and will appear as a sharp singlet. The acidic proton of the carboxylic acid will be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide detailed information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~155 (d) | C-F |

| ~145 | C-N |

| ~128 | C-COOH |

| ~115 (d) | C-H |

| ~40 | N(CH₃)₂ |

Expert Interpretation: The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum. The carbons directly attached to the fluorine atoms will appear as doublets due to ¹J C-F coupling. Similarly, the aromatic carbons adjacent to the fluorinated carbons will exhibit smaller C-F couplings. The carbon attached to the dimethylamino group will be shifted upfield compared to an unsubstituted benzene ring due to the electron-donating nature of the nitrogen.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1350 | Strong | C-N stretch |

| ~1250 | Strong | C-F stretch |

Expert Interpretation: The most prominent feature will be the very broad O-H stretch of the carboxylic acid dimer, which often overlaps with C-H stretching vibrations. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of the aromatic ring will be confirmed by the C=C stretching vibrations. The strong C-F and C-N stretching vibrations are also expected in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

| m/z | Interpretation |

| 202 | [M+H]⁺ (Molecular ion peak) |

| 184 | [M-OH]⁺ or [M-H₂O+H]⁺ |

| 156 | [M-COOH]⁺ |

| 141 | [M-COOH-CH₃]⁺ |

Expert Interpretation: The molecular ion peak ([M+H]⁺) will be observed at an m/z corresponding to the molecular weight of the compound plus a proton. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical or a water molecule, and the loss of the entire carboxylic acid group (decarboxylation). Subsequent fragmentation of the dimethylamino group, such as the loss of a methyl radical, is also plausible.

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrument parameters.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be employed. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. ATR requires placing the solid sample directly onto the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded first, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or acetic acid to promote ionization.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of analysis.

-

Data Acquisition: The sample solution is infused into the ESI source. The mass analyzer is scanned over a relevant m/z range to detect the molecular ion and its fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of this compound. The combination of NMR, IR, and MS data allows for unambiguous structural confirmation and provides a valuable reference for researchers working with this and related compounds. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and an understanding of substituent effects, is crucial for quality control, reaction monitoring, and the rational design of new molecules.

References

-

N-(4-Dimethylaminophenyl)-3,5-difluorobenzothioamide - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

Benzoic acid, 4-(dimethylamino)-3,5-difluoro-, methyl ester | C10H11F2NO2 | CID - PubChem. [Link]

-

4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem. [Link]

-

General Procedures for Spectroscopic Analysis - The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of 4-amino-3,5-difluorobenzoic acid derivatives - PMC - PubMed Central. [Link]

-

Supporting information for Spectroscopic Data - The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information for Spectroscopic Analysis - The Royal Society of Chemistry. [Link]

-

4 Dimethylamino benzoic acid - mzCloud. [Link]

-

3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem. [Link]

A Comprehensive Technical Guide to the Prospective Crystal Structure of 4-(Dimethylamino)-3,5-difluorobenzoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Dimethylamino)-3,5-difluorobenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The precise arrangement of atoms in its solid state, or crystal structure, is fundamental to understanding its physicochemical properties, such as solubility, stability, and intermolecular interactions. As of the latest literature review, a definitive crystal structure for this compound has not been publicly reported. This guide, therefore, serves a dual purpose: first, to present a comprehensive, field-proven workflow for the synthesis, crystallization, and structural determination of this compound; and second, to provide an expert analysis of its anticipated structural features based on the known crystallography of analogous compounds. This document is intended to be a practical roadmap for researchers seeking to elucidate this novel crystal structure.

Part 1: Introduction and Significance

The introduction of fluorine atoms into organic molecules can profoundly alter their electronic properties, lipophilicity, and metabolic stability, making them highly valuable in drug design. The title compound, this compound, combines the electron-donating dimethylamino group with the electron-withdrawing fluorine atoms and a carboxylic acid moiety capable of forming strong hydrogen bonds. This unique combination suggests that its crystal packing will be governed by a complex interplay of forces, including hydrogen bonding, halogen bonding, and π-stacking.

Understanding this crystal structure is not merely an academic exercise. For drug development professionals, a defined crystal structure is critical for:

-

Polymorph Screening: Identifying the most stable crystalline form to ensure consistent bioavailability and shelf-life.

-

Salt and Co-crystal Formulation: Designing new solid forms with tailored properties.

-

Structure-Activity Relationship (SAR) Studies: Correlating solid-state conformation with biological activity.

This guide provides the necessary experimental and theoretical framework to achieve this structural determination.

Part 2: Proposed Experimental Workflow

The determination of a novel crystal structure is a systematic process that begins with synthesis and culminates in crystallographic analysis. The following protocols are designed to be self-validating, with clear causality behind each step.

Synthesis of this compound

While the target compound is commercially available, synthesis from precursors allows for greater control over purity, which is paramount for successful crystallization. A plausible synthetic route can be adapted from established procedures for similar fluorinated benzoic acids. The likely precursor, 4-Amino-3,5-difluorobenzoic acid, is also commercially available[1].

Proposed Protocol: Reductive Amination

-

Dissolution: Dissolve 4-Amino-3,5-difluorobenzoic acid (1 equivalent) in a suitable solvent such as methanol.

-

Methylation: Add an aqueous solution of formaldehyde (2.2 equivalents) followed by a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise at 0 °C. The use of STAB is often preferred for its milder nature and reduced side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Work-up: Carefully quench the reaction by adding water. Acidify the mixture with dilute HCl to a pH of ~2-3, which will protonate the dimethylamino group and precipitate any unreacted starting material.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Crystallization Strategy

Obtaining single crystals of sufficient size and quality is often the most challenging step. A multi-pronged screening approach is recommended.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents in small vials. Cover the vials with a perforated cap to allow for slow evaporation over several days at room temperature.

-

Vapor Diffusion (Hanging and Sitting Drop):

-

Hanging Drop: Place a small drop (~2-5 µL) of the concentrated solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir of a less-soluble solvent (the precipitant).

-

Sitting Drop: Place the drop on a pedestal within the well containing the precipitant. The slow diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting slow crystal growth.

-

-

Temperature Gradient: Slowly cool a saturated solution from a higher temperature to a lower temperature. This can be achieved in a programmable incubator or by moving the solution between environments of different temperatures.

Diagram of the Experimental Workflow

Caption: Workflow for Crystal Structure Determination.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, its three-dimensional structure can be determined using SC-XRD.

Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the goniometer on an X-ray diffractometer. A preliminary screening will determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution: The collected diffraction data is processed to yield a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An initial model of the molecule is fitted into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using least-squares methods until the model converges.

-

Validation: The final structure is validated using metrics such as R-factors and by checking for any unresolved electron density or structural anomalies. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Part 3: Predicted Structural Features and Analysis

Based on the known crystal structures of analogous molecules, we can make informed predictions about the key intermolecular interactions that will define the crystal packing of this compound.

Anticipated Intermolecular Interactions

The molecule possesses several functional groups capable of engaging in strong and weak intermolecular interactions.

-

Carboxylic Acid Dimerization: Benzoic acids very commonly form centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between their carboxylic acid groups. The crystal structure of 3,5-difluorobenzoic acid clearly shows this dimeric motif[2]. It is highly probable that the title compound will exhibit the same feature.

-

C-H···F and C-H···O Interactions: The fluorine atoms and the carboxylic oxygen atoms are potential hydrogen bond acceptors. Weak C-H···F and C-H···O interactions involving aromatic or methyl C-H donors are expected to play a significant role in stabilizing the three-dimensional packing.

-

π-π Stacking: The electron-rich aromatic ring, influenced by the dimethylamino group, is likely to participate in π-π stacking interactions with adjacent molecules. The presence of fluorine atoms can modulate these interactions, potentially leading to offset or "slipped" stacking arrangements.

-

Absence of Strong N-H Donors: Unlike its precursor, 4-amino-3,5-difluorobenzoic acid, the title compound lacks N-H donors. This eliminates the possibility of N-H···O or N-H···F hydrogen bonds, which are observed in related primary amines[3]. The tertiary amine nitrogen is a poor hydrogen bond acceptor and is unlikely to be a primary interaction site.

Diagram of Predicted Interactions

Caption: Predicted Intermolecular Forces.

Crystallographic Data Comparison

To provide context, the table below compares the known crystallographic data of a non-fluorinated analog with a related difluorinated benzoic acid. This highlights the potential influence of fluorine substitution on the crystal lattice.

| Parameter | 4-(Dimethylamino)benzoic acid[4] | 3,5-Difluorobenzoic acid[2] | This compound |

| Formula | C₉H₁₁NO₂ | C₇H₄F₂O₂ | C₉H₉F₂NO₂ |

| Crystal System | Monoclinic | Monoclinic | To be determined (TBD) |

| Space Group | P2₁/n | P2₁/c | TBD |

| Key Interactions | O-H···O dimers, C-H···O | O-H···O dimers, C-H···O | Predicted: O-H···O dimers, C-H···F, π-stacking |

| CCDC Number | 294331 | 640193 | N/A |

Part 4: Conclusion and Future Work

While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust and scientifically grounded pathway for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can successfully obtain and analyze this novel structure. The predictive analysis, based on established crystallographic principles and data from analogous compounds, strongly suggests a structure dominated by carboxylic acid dimerization, supported by a network of weaker C-H···F/O and π-stacking interactions.

The determination of this structure will be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, enabling a deeper understanding of how fluorination and substitution patterns dictate solid-state architecture and, consequently, material properties.

References

-

Bąk, A., Sokołowska, A., Dąbrowski, M., & Kaźmierczak, H. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 993–1000. [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 7(8). [Link]

-

PubChem. (n.d.). 4-(dimethylamino)-3-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-3,5-difluoro-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

Potrzebowski, W., & Chruszcz, M. (2007). 3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(6), o2937. [Link]

-

mzCloud. (n.d.). 4 Dimethylamino benzoic acid. Retrieved from [Link]

Sources

- 1. 500577-99-1|4-Amino-3,5-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Deployment of 4-(Dimethylamino)-3,5-difluorobenzoic Acid in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Growing Prominence of Fluorinated Scaffolds in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively offer a powerful toolkit for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3][4] When integrated into a benzoic acid framework, and further augmented with a dimethylamino group, as seen in 4-(dimethylamino)-3,5-difluorobenzoic acid, a versatile and highly valuable scaffold emerges for the development of novel therapeutics. This guide will provide an in-depth technical exploration of the potential applications of this scaffold, from its fundamental physicochemical characteristics to its role in the synthesis of bioactive agents, with a particular focus on its utility in the design of kinase inhibitors and other targeted therapies.

Physicochemical Properties and Synthetic Rationale

The this compound moiety presents a unique combination of electronic and steric features that are highly advantageous in medicinal chemistry.

Table 1: Physicochemical Properties of this compound and its Amide Derivative

| Property | This compound | 4-(Dimethylamino)-3,5-difluorobenzamide | Source(s) |

| CAS Number | 244134-21-2 | 658072-18-5 | [5] |

| Molecular Formula | C₉H₉F₂NO₂ | C₉H₁₀F₂N₂O | |

| Molecular Weight | 201.17 g/mol | 200.19 g/mol | [1] |

| Boiling Point (Predicted) | 289.6±40.0 °C | Not Available | |

| Density (Predicted) | 1.355±0.06 g/cm³ | Not Available | |

| pKa (Predicted) | 4.23±0.10 | Not Available | |

| Topological Polar Surface Area | Not Available | 32.3 Ų | [1] |

The presence of two fluorine atoms ortho to the dimethylamino group creates a unique electronic environment. These strongly electron-withdrawing fluorine atoms can significantly lower the pKa of the benzoic acid, influencing its ionization state at physiological pH. Furthermore, the dimethylamino group, a strong electron-donating group, can modulate the overall electron density of the aromatic ring. This electronic push-pull system can be exploited to fine-tune interactions with biological targets.

From a synthetic perspective, this compound is a versatile building block. The carboxylic acid moiety serves as a convenient handle for the formation of amide and ester derivatives, which are common functionalities in drug molecules.

Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 4-(dimethylamino)-3,5-difluorophenyl moiety has emerged as a privileged scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The unique electronic and steric properties of this scaffold allow it to form key interactions within the ATP-binding pocket of various kinases.

Case Study: Urea Derivatives as Potent Kinase Inhibitors

A significant application of this compound is in the synthesis of urea-based kinase inhibitors.[1][2] Urea derivatives are known to form bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

One notable example is the synthesis of N-[4-(Dimethylamino)-3,5-difluorobenzoyl]-N'-(pyridin-3-ylmethyl)urea. While specific biological data for this exact compound is not publicly available, its structure is representative of a class of compounds designed to target various kinases.

Experimental Workflow: Synthesis of a Representative Urea Derivative

The synthesis of such urea derivatives typically involves a multi-step process, starting from this compound.

Caption: Synthetic pathway for a representative urea derivative.

Protocol 1: Synthesis of N-[4-(Dimethylamino)-3,5-difluorobenzoyl]-N'-(pyridin-3-ylmethyl)urea

-

Acid Chloride Formation: this compound is refluxed with an excess of thionyl chloride to yield the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.

-

Isocyanate Formation: The crude acid chloride is dissolved in a suitable solvent like acetone and treated with sodium azide to form the acyl azide. This intermediate is then carefully heated in an inert solvent such as toluene to induce a Curtius rearrangement, yielding 4-(dimethylamino)-3,5-difluorophenyl isocyanate.

-

Urea Formation: The isocyanate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and treated with one equivalent of 3-(aminomethyl)pyridine. The reaction mixture is stirred at room temperature until completion, yielding the final urea product. The product can be purified by crystallization or column chromatography.

Potential Therapeutic Targets and Future Perspectives

The versatility of the this compound scaffold extends beyond a single kinase target. By modifying the substituents on the amide or urea nitrogen, medicinal chemists can target a wide range of kinases and other enzymes.

Diagram 1: Potential Signaling Pathways Targeted by Derivatives

Caption: Potential cellular targets for derivatives.

Future research directions for this scaffold include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the groups attached to the core scaffold will help in elucidating the key structural features required for potent and selective inhibition of specific targets.

-

Exploration of Novel Targets: Screening of compound libraries based on this scaffold against a wide range of biological targets could uncover novel therapeutic applications.

-

Pharmacokinetic Optimization: Further chemical modifications can be made to improve the drug-like properties of lead compounds, such as solubility, metabolic stability, and oral bioavailability.

Conclusion

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its unique combination of electronic and steric properties, coupled with its synthetic tractability, makes it an attractive starting point for the design of novel therapeutic agents, particularly in the realm of kinase inhibition. The continued exploration of this scaffold is likely to yield new and improved treatments for a variety of diseases.

References

-

Ghosh AK, Brindisi M. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. J Med Chem. 2020 Mar 26;63(6):2751-2788. Available from: [Link].

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link].

-

Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available from: [Link].

-

MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Available from: [Link].

-

MDPI. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2]triazine-based VEGFR-2 kinase inhibitors. Available from: [Link].

-

MDPI. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Available from: [Link].

-

MDPI. New Anticancer 4‐Aryldihydropyrimidinone‐5‐Carboxylates Targeting Hsp90. Available from: [Link].

-

MDPI. Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Available from: [Link].

-

MDPI. Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. Available from: [Link].

-

MDPI. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Available from: [Link].

-

Bentham Science. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Available from: [Link].

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Available from: [Link].

-

National Academic Digital Library of Ethiopia. Fluorine in Medicinal Chemistry and Chemical Biology. Available from: [Link].

- Google Patents. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities.

- Google Patents. US20100249118A1 - Compounds and methods for kinase modulation, and indications therefor.

-

MDPI. Special Issue : Design and Study of Kinase Inhibitors. Available from: [Link].

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link].

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link].

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecules | Special Issue : Design and Study of Kinase Inhibitors [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of fluorinated benzoic acids, a class of compounds that has become indispensable in modern science, particularly in the fields of drug discovery and materials science. From their theoretical conception in the early days of fluorine chemistry to their synthesis and the elucidation of their unique properties, this guide details the pivotal moments and scientific breakthroughs that have shaped our understanding and application of these molecules. We will delve into the historical context of their synthesis, including early methodologies and the landmark development of the Balz-Schiemann reaction, and trace the evolution of their applications from niche industrial uses to their current prominence in the pharmaceutical industry. This guide will also provide a comparative analysis of the physicochemical properties of the ortho, meta, and para isomers, supported by quantitative data and detailed experimental protocols.

Introduction: The Dawn of a New Era in Organic Chemistry

The introduction of fluorine into organic molecules has revolutionized the landscape of chemistry, leading to the development of novel materials and therapeutic agents with enhanced properties. The story of fluorinated benzoic acids is a captivating chapter in this narrative, showcasing the journey from fundamental scientific curiosity to the creation of compounds with profound real-world impact.

The unique physicochemical properties conferred by the fluorine atom—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—dramatically alter the characteristics of the parent benzoic acid molecule. These modifications influence acidity, lipophilicity, metabolic stability, and binding interactions, making fluorinated benzoic acids highly sought-after building blocks in medicinal chemistry and materials science. This guide will provide a detailed historical and technical overview of these remarkable compounds.

The Historical Trajectory: From Elemental Discovery to Aromatic Fluorination

The journey to fluorinated benzoic acids begins with the challenging isolation of elemental fluorine. For decades, chemists struggled to tame this highly reactive element. It was not until 1886 that French chemist Henri Moissan successfully isolated fluorine through electrolysis, a feat that earned him the Nobel Prize in Chemistry and opened the door to the field of organofluorine chemistry.[1]

The first synthesis of an organofluorine compound is credited to the Russian chemist and composer Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride. However, the synthesis of aromatic fluorides posed a significant challenge due to the inertness of the benzene ring to direct fluorination, which often resulted in violent and uncontrolled reactions.

A pivotal breakthrough came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[1] This reaction provided a reliable method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt. The Balz-Schiemann reaction became the cornerstone for the synthesis of a wide range of fluoroaromatic compounds, including the fluorinated benzoic acids.

Figure 1: The Balz-Schiemann reaction workflow for the synthesis of aryl fluorides.

While the Balz-Schiemann reaction was a significant advancement, it is important to note that other methods for synthesizing fluorinated aromatic compounds were also being explored. For instance, the oxidation of fluorotoluenes and the hydrolysis of fluorobenzonitriles were also utilized.

The Isomers of Fluorobenzoic Acid: A Comparative Overview

The position of the fluorine atom on the benzoic acid ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's physicochemical properties. Understanding these differences is crucial for their application in various scientific disciplines.

| Property | 2-Fluorobenzoic Acid | 3-Fluorobenzoic Acid | 4-Fluorobenzoic Acid | Benzoic Acid (for comparison) |

| Molecular Formula | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₇H₆O₂ |

| Molar Mass ( g/mol ) | 140.11 | 140.11 | 140.11 | 122.12 |

| Melting Point (°C) | 122-125 | 123 | 184 | 122.4 |

| pKa | 3.27 | 3.86 | 4.14 | 4.20 |

| Solubility in water (g/L) | 7.2 | Very soluble | 1.2 | 3.44 |

The ortho-isomer is the most acidic due to the strong electron-withdrawing inductive effect of the fluorine atom in close proximity to the carboxylic acid group, which stabilizes the carboxylate anion. The para-isomer is the least acidic of the fluorinated analogs, though still more acidic than benzoic acid.

Evolution of Synthesis: From Historical Protocols to Modern Methods

The synthesis of fluorinated benzoic acids has evolved significantly over time, driven by the need for higher yields, greater purity, and more environmentally friendly processes.

Historical Synthesis Protocols

The Balz-Schiemann reaction has been a workhorse for the synthesis of fluorobenzoic acids. A typical historical laboratory-scale preparation of 4-fluorobenzoic acid would involve the following steps:

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Schiemann Reaction

-

Diazotization: 4-aminobenzoic acid is dissolved in a solution of fluoroboric acid. The solution is cooled to below 5°C.

-

A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This results in the formation of the diazonium tetrafluoroborate salt, which precipitates from the solution.

-

Isolation: The precipitated diazonium salt is filtered, washed with cold water, and then with a cold organic solvent like methanol or ether to remove impurities.

-

Thermal Decomposition: The dried diazonium salt is gently heated. The decomposition reaction releases nitrogen gas and boron trifluoride, yielding the crude 4-fluorobenzoic acid.

-

Purification: The crude product is then purified by recrystallization from hot water or an appropriate organic solvent to obtain the final product.

Causality behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose prematurely. Maintaining a low temperature is critical for maximizing the yield of the desired intermediate.

-

Use of Fluoroboric Acid: Fluoroboric acid serves as both the acid for the diazotization and the source of the fluoride anion.

-